6-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
6-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a partially hydrogenated triazolopyridine derivative featuring a fused triazole ring and a tetrahydropyridine core. The compound is characterized by a methyl group at position 6 and an amine substituent at position 2. Its molecular formula is C₇H₁₂N₄, with a molecular weight of 152.20 g/mol.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
6-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H12N4/c1-5-2-3-6-9-7(8)10-11(6)4-5/h5H,2-4H2,1H3,(H2,8,10) |
InChI Key |
SJQSINGIPVWXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC(=NN2C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization with formic acid or other suitable reagents . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Methyl Substituent Variations
7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- Molecular Formula : C₇H₁₂N₄ (identical to the target compound).
- Key Difference : Methyl group at position 7 instead of 5.
- For example, the 7-methyl isomer (CAS: 1466888-18-5) shares the same molecular weight but may exhibit distinct solubility or stability profiles due to the shifted methyl group .
Table 1: Comparison of Methyl-Substituted Isomers
| Compound Name | Methyl Position | Amine Position | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 6-Methyl-5H,6H,7H,8H-triazolo[1,5-a]pyridin-2-amine | 6 | 2 | 152.20 | Not Provided |
| 7-Methyl-5H,6H,7H,8H-triazolo[1,5-a]pyridin-2-amine | 7 | 2 | 152.20 | 1466888-18-5 |
Substituent Variations: Ethyl vs. Methyl and Amine Position
2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine
- Molecular Formula : C₈H₁₄N₄.
- Key Differences :
- Ethyl substituent at position 2 (vs. methyl at position 6 in the target compound).
- Amine group at position 8 (vs. position 2).
- Impact: The bulkier ethyl group increases lipophilicity, which could enhance membrane permeability but reduce solubility. The amine position (8 vs.
Table 2: Ethyl vs. Methyl Derivatives
| Compound Name | Substituent (Position) | Amine Position | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 6-Methyl-5H,6H,7H,8H-triazolo[1,5-a]pyridin-2-amine | Methyl (6) | 2 | 152.20 | Not Provided |
| 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyridin-8-amine | Ethyl (2) | 8 | 166.23 | 1368380-60-2 |
Core Structure Variations: Pyridine vs. Pyrimidine Analogs
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Molecular Formula : C₈H₈N₆O.
- Key Differences : Pyrimidine core (vs. pyridine in the target compound) with a carboxamide group at position 6.
- Impact: The pyrimidine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity.
Functional Group Modifications: Aryl Substituents
5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (14j)
- Molecular Formula : C₁₂H₁₀FN₄.
- Key Differences : A 4-fluorophenyl group at position 5.
- Impact : The electron-withdrawing fluorine atom enhances metabolic stability and may improve binding to kinase targets like JAK/HDAC. This compound achieved a 59.6% synthesis yield , indicating feasible scalability for related triazolopyridines .
Table 3: Aryl-Substituted Derivatives
| Compound Name | Substituent (Position) | Yield | Biological Activity |
|---|---|---|---|
| 5-(4-Fluorophenyl)-triazolo[1,5-a]pyridin-2-amine | 4-Fluorophenyl (5) | 59.6% | JAK/HDAC inhibition |
| 5-(3,4-Dichlorophenyl)-triazolo[1,5-a]pyridin-2-amine | 3,4-Dichlorophenyl (5) | 44.8% | Not Reported |
Biological Activity
6-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS No. 1466888-18-5) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in anticancer research and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C7H12N4
- Molecular Weight : 152.20 g/mol
- SMILES : CC1CNC2=NC=NN2C1
Biological Activity Overview
The biological activity of this compound is primarily characterized by its anticancer properties. Research indicates that compounds in the triazole family often exhibit significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Several studies have highlighted the antiproliferative effects of triazole derivatives on cancer cells. For instance:
- In vitro studies demonstrated that derivatives of triazolo compounds showed effective growth inhibition against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The IC50 values for these compounds ranged from 2.57 µM to over 30 µM depending on the specific structural modifications made to the triazole ring .
Study 1: Cytotoxic Activity Evaluation
A recent study synthesized various derivatives of triazole compounds and evaluated their cytotoxic activity against MCF-7 and HepG2 cell lines. The findings revealed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4c | MCF-7 | 2.57 ± 0.16 |
| 4c | HepG2 | 7.26 ± 0.44 |
| Staurosporine (Control) | MCF-7 | 6.77 ± 0.41 |
| Staurosporine (Control) | HepG2 | 8.40 ± 0.51 |
This study indicated that structural modifications significantly influence the biological activity of triazole derivatives .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of triazolo derivatives in inducing apoptosis in cancer cells:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
